molecular formula C9H18N2O2 B153526 3-(tert-Butoxycarbonylamino)pyrrolidine CAS No. 99724-19-3

3-(tert-Butoxycarbonylamino)pyrrolidine

Cat. No.: B153526
CAS No.: 99724-19-3
M. Wt: 186.25 g/mol
InChI Key: DQQJBEAXSOOCPG-UHFFFAOYSA-N
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Description

3-(tert-Butoxycarbonylamino)pyrrolidine is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(tert-Butoxycarbonylamino)pyrrolidine, commonly referred to as Boc-pyrrolidine, is a chemical compound that plays a significant role in organic synthesis, particularly in peptide and protein chemistry. This article explores its biological activity, emphasizing its derivatives and their potential therapeutic implications.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the pyrrolidine ring. The molecular formula is C8H15N2O2C_8H_{15}N_2O_2, and it typically appears as a white crystalline powder. The Boc group serves to protect the amine functionality during various chemical reactions, allowing for selective modifications without interference from the amine group.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including cycloaddition reactions and amide coupling techniques. The Boc group can be removed under mild acidic conditions, revealing the free amine for further reactions. Research has shown that derivatives of this compound exhibit various biological activities, particularly in enzyme inhibition and receptor interactions.

Table 1: Common Derivatives of this compound

Derivative Biological Activity Reference
1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidinePotential anti-leishmanial activity
3-(tert-Butoxycarbonylamino)-4-phenylbutanoic acidInhibition of specific enzymes
(S)-3-(Boc-amino)pyrollidineUsed as an intermediate in peptide synthesis

Biological Activity

The biological activity of this compound itself is limited; however, its derivatives have shown promising results in various studies. Notably, certain derivatives have been identified as inhibitors against specific biological targets such as enzymes involved in parasitic infections.

Case Study: Inhibition of Leishmania donovani NMT

A study highlighted the development of potent inhibitors targeting the N-myristoyltransferase (NMT) from Leishmania donovani, utilizing derivatives of pyrrolidine. These compounds demonstrated significant enzyme inhibition, with some achieving IC50 values at the lower limits of detection in biochemical assays. The introduction of specific substituents on the pyrrolidine ring enhanced binding affinity and selectivity towards the target enzyme .

The mechanism through which derivatives of this compound exert their biological effects often involves competitive inhibition at enzyme active sites or modulation of receptor activity. For instance, certain derivatives have been shown to bind effectively to the active site of NMTs, disrupting normal enzymatic function and leading to potential therapeutic outcomes against parasitic diseases.

Applications in Drug Development

The versatility of this compound derivatives makes them valuable candidates in drug development. Their ability to serve as intermediates in peptide synthesis allows for the construction of complex molecules with enhanced biological activities. Additionally, ongoing research aims to explore their potential in treating various conditions, including cancer and infectious diseases.

Table 2: Potential Applications

Application Description
Peptide SynthesisUsed as a protecting group for amines
Asymmetric CatalysisServes as a chiral ligand
Antiparasitic Drug DevelopmentInhibitors targeting Leishmania NMT

Properties

IUPAC Name

tert-butyl N-pyrrolidin-3-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-5-10-6-7/h7,10H,4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQJBEAXSOOCPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871637
Record name tert-Butyl pyrrolidin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99724-19-3
Record name 3-(tert-Butoxycarbonylamino)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of tert-butyl pyrrolidin-3-ylcarbamate in the synthesis of the target compounds?

A1: In this research [], tert-butyl pyrrolidin-3-ylcarbamate acts as a protected form of pyrrolidin-3-amine. It reacts with 2,3-dichloroquinoxaline to introduce the pyrrolidine ring onto the quinoxaline core. The tert-butoxycarbonyl (Boc) protecting group is crucial as it prevents unwanted side reactions involving the amine group during subsequent synthetic steps. Later, the Boc group is easily removed to yield the desired free amine, which is then further modified.

Q2: Are there any advantages of using tert-butyl pyrrolidin-3-ylcarbamate over other similar reagents in this specific synthesis?

A2: While the article doesn't directly compare different reagents, the use of tert-butyl pyrrolidin-3-ylcarbamate offers some likely advantages:

  • Ease of Deprotection: The Boc group is known for its facile removal under mildly acidic conditions, which is demonstrated in this research using trifluoroacetic acid (TFA) []. This selectivity allows for the deprotection of the pyrrolidine nitrogen without affecting other sensitive functionalities in the molecule.

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